molecular formula C8H4BrN3 B1389637 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile CAS No. 1159982-14-5

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile

货号: B1389637
CAS 编号: 1159982-14-5
分子量: 222.04 g/mol
InChI 键: FISOZTLOLLQPFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 4 and a cyano group at position 2. This structure combines a halogenated aromatic system with a polar nitrile moiety, making it a versatile intermediate in medicinal chemistry and materials science.

属性

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-1-2-11-8-7(6)5(3-10)4-12-8/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISOZTLOLLQPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672259
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-14-5
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

The synthesis of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile typically involves multi-step synthetic routes. One common method includes the bromination of 1H-pyrrolo[2,3-B]pyridine followed by the introduction of a cyano group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyanating agents like copper(I) cyanide (CuCN). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

化学反应分析

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile undergoes various chemical reactions, including:

科学研究应用

Therapeutic Potential

One of the primary applications of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is its use as an inhibitor of SGK-1 kinase. SGK-1 (serum/glucocorticoid-regulated kinase 1) is implicated in various diseases, including cardiovascular diseases and chronic renal disease. The compound has shown promise in:

  • Cardiovascular Disease Treatment : Studies indicate that compounds similar to this pyrrolopyridine can be effective in treating cardiovascular disorders by modulating SGK-1 activity .
  • Chronic Renal Disease : The inhibition of SGK-1 may also play a role in managing chronic renal conditions, providing a pathway for developing new therapeutic strategies .

Synthesis and Chemical Reactions

The compound can be synthesized through various chemical reactions, including:

  • Suzuki Coupling Reaction : This method involves the reaction of azaindole derivatives with boronic acids to yield functionalized pyrrolopyridines .
  • Bromination and Tosylation : These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties .

Case Study 1: Inhibition of SGK-1 Kinase

A study published in a patent document outlines the efficacy of 4-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives in inhibiting SGK-1 kinase activity. The research demonstrated that administering doses ranging from 0.1 to 100 mg/kg body weight could yield significant therapeutic effects in animal models suffering from cardiovascular diseases. The findings suggest potential for further clinical investigations .

Case Study 2: Structural Modifications and Activity

Research has indicated that structural modifications of the pyrrolopyridine scaffold can lead to enhanced biological activity. For instance, derivatives with additional functional groups were synthesized and tested for their ability to inhibit various kinases involved in disease pathways. These modifications have been shown to increase potency and selectivity against target enzymes .

作用机制

The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for tumor growth and survival. This inhibition leads to reduced cell proliferation, induced apoptosis, and decreased migration and invasion of cancer cells .

相似化合物的比较

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Differences from Target Compound Reference
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) Methyl at position 1 Increased steric hindrance; loss of N-H acidity
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[...] (20a) Ethynylphenyl at position 3 Bulkier substituent; enhanced π-π stacking potential
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Methyl ester at position 3 Higher lipophilicity; reduced hydrogen-bonding
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[...] Trifluoromethyl at position 3 Strong electron-withdrawing effect; increased acidity
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile Cyano at position 5 Altered electronic distribution; shifted reactivity
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile Pyrazolo core; hydroxyl at position 6 Different heterocyclic system; altered aromaticity

Substituent Effects on Reactivity and Properties

  • Bromine Position: Bromine at position 4 (target compound) vs. position 5 (e.g., compound 22) alters regioselectivity in cross-coupling reactions. For instance, compound 20a (bromine at position 5) undergoes Sonogashira coupling at position 3 , whereas bromine at position 4 may favor substitutions at adjacent positions.
  • Cyano vs. Trifluoromethyl: The cyano group in the target compound is a moderate electron-withdrawing group, while trifluoromethyl (e.g., in compound B18099) is stronger, increasing acidity at position 3 and altering solubility .
  • Ester vs. Nitrile : Methyl ester derivatives (e.g., A690536 ) exhibit higher lipophilicity, making them more membrane-permeable but less reactive in nucleophilic substitutions compared to nitriles .

Physicochemical Properties

  • Purity : Commercial samples of the target compound and analogs (e.g., A683320 ) are typically >95% pure, ensuring reliability in downstream applications .
  • Solubility: The cyano group improves aqueous solubility compared to methyl or trifluoromethyl analogs but reduces it relative to hydroxylated derivatives (e.g., A625234) .

生物活性

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is a heterocyclic organic compound characterized by its unique molecular structure, which includes a bromine atom at the 4-position and a carbonitrile functional group at the 3-position of the pyrrole ring. Its molecular formula is C8H4BrN3, with a molecular weight of approximately 222.04 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly kinases. The presence of the bromine atom enhances its electrophilic nature, making it a suitable candidate for kinase inhibition. Notably, it has been identified as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a critical role in several cellular processes including cell survival and proliferation .

Anticancer Activity

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For instance, its effectiveness against ovarian cancer cells has been documented, demonstrating moderate cytotoxicity while exhibiting limited toxicity towards non-cancerous cells .

Neuroprotective and Anti-inflammatory Properties

Summary of Biological Activities

Activity Effect Reference
Anticancer Moderate cytotoxicity against ovarian cancer
Antidiabetic Potential to enhance insulin sensitivity
Neuroprotective Anti-inflammatory effects
Kinase Inhibition Inhibits SGK-1 kinase activity

Case Study 1: Inhibition of SGK-1 Kinase

In a study focusing on the inhibition of SGK-1 by this compound, researchers demonstrated that this compound effectively reduced SGK-1 activity in vitro. The study highlighted its potential use in treating diseases associated with dysregulated SGK-1 activity such as certain cancers and metabolic disorders .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards ovarian cancer cells while sparing healthy cardiac cells, suggesting a favorable therapeutic index for further development in anticancer therapies .

常见问题

Q. What are the common synthetic routes for preparing 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile?

Methodological Answer: The compound is typically synthesized via cyclization or cross-coupling reactions. A key approach involves:

  • Cyclization of 2-aminopyrrole derivatives with carbonitriles or arylidene malononitriles under acidic conditions (e.g., acetic acid) to form the pyrrolo[2,3-b]pyridine core .
  • Sonogashira coupling of brominated intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) with terminal alkynes, yielding ethynyl-substituted derivatives. Purification via silica gel chromatography (heptane/ethyl acetate) is critical for isolating the product .
  • Regioselective bromination at the 4-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .

Q. How is this compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substitution patterns. For example, the bromo group at C4 appears as a deshielded singlet (~δ 8.3–8.4 ppm in 1^1H NMR), while the carbonitrile group at C3 shows a characteristic peak at ~δ 115–120 ppm in 13^13C NMR .
  • HPLC/MS : Ensures purity (>95%) and verifies molecular weight (e.g., [M+H]+ ion at m/z 252.0 for C8_8H4_4BrN3_3) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when substituents lead to steric clashes or electronic effects .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine scaffold be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Electron-Deficient Positions : The 4-bromo group directs electrophilic substitutions to the 5- or 7-positions. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) favors the 5-position due to lower steric hindrance .
  • Protecting Groups : Using tert-butoxycarbonyl (Boc) or sulfonyl groups at the 1H-position prevents unwanted side reactions and enhances reaction yields in subsequent functionalizations .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. What strategies improve yields in Sonogashira coupling reactions involving brominated pyrrolo[2,3-b]pyridines?

Methodological Answer:

  • Catalyst Optimization : Use Pd(PPh3_3)2_2Cl2_2/CuI systems with degassed solvents (e.g., THF/DMF) to minimize oxidative homocoupling of alkynes .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yields by 15–20% compared to conventional heating .
  • By-Product Mitigation : Silica gel chromatography with gradient elution (heptane:EtOAc from 8:2 to 6:4) effectively separates target compounds from unreacted starting materials .

Q. How do structural modifications at the 3-carbonitrile and 4-bromo positions impact biological activity?

Methodological Answer:

  • Carbonitrile to Carboxamide Conversion : Replacing the nitrile with a carboxamide group enhances hydrogen bonding with kinase ATP-binding pockets, as seen in kinase inhibitor SAR studies .
  • Bromo Substitution : The 4-bromo group is critical for halogen bonding in protein-ligand interactions. Replacing Br with Cl or I alters binding affinity; for example, iodinated analogs show improved potency but reduced solubility .
  • Data Contradictions : Some studies report conflicting bioactivity trends due to assay variability (e.g., cell permeability vs. in vitro enzymatic activity). Cross-validation using orthogonal assays (e.g., SPR and cellular IC50_{50}) is recommended .

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular formula assignments caused by isotopic interference (e.g., 79^{79}Br vs. 81^{81}Br) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions, particularly for derivatives with multiple substituents .
  • Comparative Analysis : Cross-referencing data with structurally similar compounds (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) helps identify systematic errors in peak assignments .

Q. How is this compound utilized in designing kinase inhibitors?

Methodological Answer:

  • Scaffold for JAK/STAT Inhibitors : The pyrrolo[2,3-b]pyridine core mimics adenine in ATP-binding sites. Introducing a 4-bromo group improves hydrophobic interactions, while the 3-carbonitrile enhances selectivity against off-target kinases .
  • Fragment-Based Drug Design : The compound serves as a "headpiece" fragment. Merging with tail fragments (e.g., sulfonamides) via click chemistry generates lead compounds with nanomolar IC50_{50} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。